molecular formula C17H19BrN4OS B2505325 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-55-5

5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2505325
CAS No.: 887218-55-5
M. Wt: 407.33
InChI Key: XQLCKVXRCUBHJI-UHFFFAOYSA-N
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Description

The compound 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused bicyclic core with sulfur and nitrogen heteroatoms. Its structure includes a 3-bromophenyl group, a pyrrolidine ring, and an ethyl substituent at position 2 of the thiazole moiety.

Properties

IUPAC Name

5-[(3-bromophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLCKVXRCUBHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the triazole family, which has garnered attention for its diverse biological activities. The triazole ring structure is known for its pharmacological potential, including anticancer, antibacterial, antifungal, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of triazole derivatives typically involves various methodologies such as cycloaddition reactions and modifications of existing compounds. For instance, This compound can be synthesized through a multi-step process involving the reaction of 3-bromobenzonitrile with pyrrolidine and subsequent transformations to form the thiazole and triazole moieties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds containing the 1,2,4-triazole moiety have shown significant activity against various cancer cell lines. For example:

CompoundCell LinePercent Growth Inhibition (PGI)
5aUO-3126.68%
5bUO-3131.14%
5cEKVX37.17%

The renal cancer cell line UO-31 exhibited notable sensitivity to these compounds, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains. The mechanism often involves inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis.

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

The biological activity of This compound is attributed to its ability to interact with specific biological targets:

  • Tubulin Binding : Molecular docking studies have indicated that this compound binds effectively to tubulin at the combretastatin A-4 binding site, which is critical for inhibiting cancer cell proliferation .
  • Enzyme Inhibition : The compound may also inhibit key enzymes involved in metabolic pathways of cancer cells and pathogens.

Case Studies

Several studies have documented the efficacy of triazole derivatives in clinical settings:

  • Anticancer Efficacy : A study involving a series of triazole compounds demonstrated significant tumor growth inhibition in xenograft models .
  • Antimicrobial Testing : Clinical isolates of Mycobacterium tuberculosis were subjected to testing with triazole derivatives showing promising results in terms of reduced colony-forming units .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table compares the target compound with structurally related derivatives:

Compound Name Substituents (Key Positions) Molecular Formula Molecular Weight Notable Features Reference
5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Bromophenyl, pyrrolidinyl, ethyl C₁₉H₂₂BrN₅OS 436.38* Pyrrolidine ring; hydroxyl group at C6
5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Bromophenyl, 4-methylpiperidinyl, ethyl C₁₉H₂₃BrN₄OS 435.4 Piperidine substituent; higher lipophilicity
5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Bromophenyl, 3-methylpiperidinyl, ethyl C₁₉H₂₃BrN₄OS 435.4 Steric hindrance from methyl group
5-(2-Bromophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 2-Bromophenyl, methyl C₁₁H₈BrN₃S 294.17 Simpler structure; no hydroxyl group
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-(3-Chlorophenyl)piperazinyl, 4-ethoxy-3-methoxyphenyl C₂₅H₂₈ClN₅O₃S 538.10 Extended aromatic system; polar groups

Key Observations

Piperazine-containing derivatives (e.g., ) exhibit increased polarity due to nitrogen-rich rings, which may enhance solubility but reduce blood-brain barrier penetration.

Bromine Position and Electronic Effects :

  • The 3-bromophenyl group in the target compound versus the 2-bromophenyl in alters steric and electronic profiles. The para-substituted bromine in further modifies resonance effects.

Ethoxy and methoxy groups in introduce additional hydrogen-bond acceptors, impacting receptor affinity.

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